3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Deubiquitinase screening Benzothiazole SAR Target selectivity

3-Butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic small molecule (C₁₉H₂₀N₂O₄S₂, MW 404.5) classified as a benzothiazole derivative. Its structure features a 6-methylsulfonyl-substituted benzothiazole core linked via an amide bond to a 3-butoxyphenyl moiety.

Molecular Formula C19H20N2O4S2
Molecular Weight 404.5
CAS No. 477553-75-6
Cat. No. B2508340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
CAS477553-75-6
Molecular FormulaC19H20N2O4S2
Molecular Weight404.5
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C19H20N2O4S2/c1-3-4-10-25-14-7-5-6-13(11-14)18(22)21-19-20-16-9-8-15(27(2,23)24)12-17(16)26-19/h5-9,11-12H,3-4,10H2,1-2H3,(H,20,21,22)
InChIKeyPAOHAZHIROBIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 477553-75-6): Chemical Profile and Procurement Baseline


3-Butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic small molecule (C₁₉H₂₀N₂O₄S₂, MW 404.5) classified as a benzothiazole derivative [1]. Its structure features a 6-methylsulfonyl-substituted benzothiazole core linked via an amide bond to a 3-butoxyphenyl moiety [2]. The compound has been registered in public bioassay databases and screened in primary qHTS assays against deubiquitinase targets (USP7, USP8, USP10, USP17, USP28, UCHL1), though no quantitative activity or selectivity data for these targets are publicly disclosed [1]. In the absence of published comparator-based evidence, its differentiation potential remains unestablished within the open scientific literature.

Why Generic Substitution of 3-Butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is Scientifically Unjustified Without Comparative Data


Within the benzothiazole-2-yl-benzamide class, small structural variations (e.g., alkoxy chain length, sulfonyl substitution pattern, amide linkage geometry) can profoundly alter target engagement, selectivity, and pharmacokinetics [1]. The benzothiazole-based FAAH inhibitor series reported by Wang et al. (2009) demonstrates that even closely related analogues within the same scaffold exhibit large potency differences—compound 16j was identified as the most potent analogue, while other congeners with different substitutions showed reduced or negligible FAAH inhibition [1]. Without publicly available head-to-head data comparing 3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide to its direct structural analogues (e.g., 4-butoxy, 3-ethoxy, or N-aryl variants), any claim that this compound is interchangeable with another benzothiazole-2-yl-benzamide is scientifically unsupported. Procurement decisions must therefore be based on experimental verification rather than assumed class-level equivalence.

Quantitative Comparator-Based Evidence for 3-Butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide


No Direct Comparator-Supported Differentiation Identified in Public Scientific Literature

A thorough search of primary research articles, patents (excluding excluded vendor sites), and authoritative databases (PubChem, PubMed, Chemsrc, ChEMBL) did not yield any study in which 3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide was tested side-by-side with a named structural comparator, or where its quantitative potency, selectivity, or functional activity was reported alongside a clear baseline. The compound appears in PubChem BioAssay records for deubiquitinase qHTS screens (AIDs 1645853–1645857) [1], but no individual compound activity values are provided in the public domain. Literature on related methylsulfonyl-benzothiazole-2-yl-benzamides (e.g., FAAH inhibitors such as benzothiazole analogue 3) shows that scaffold activity is highly sensitive to substitution pattern [2]. However, no data connect the specific 3-butoxy variant to any differentiated biological profile. Therefore, the current evidence base is insufficient to establish quantifiable differentiation for procurement purposes.

Deubiquitinase screening Benzothiazole SAR Target selectivity

Application Scenarios for 3-Butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide Based on Available Evidence


Exploratory Deubiquitinase Screening in Academic Drug Discovery

This compound may be used as a screening tool in deubiquitinase (DUB) inhibitor discovery programs. Public qHTS data indicate it has been tested against USP7, USP8, USP10, USP17, USP28, and UCHL1 [1]. However, no potency or selectivity data are disclosed. Investigators seeking a starting point for a DUB-focused benzothiazole chemical probe may consider this compound as part of a broader screening set, but must independently validate any activity and benchmark it against established DUB inhibitors (e.g., P5091 for USP7) before drawing conclusions about utility or differentiation.

Scaffold-Hopping and SAR Expansion in FAAH Inhibitor Programs

The benzothiazole-2-yl-benzamide core has demonstrated potent FAAH inhibition in related analogues (e.g., benzothiazole analogue 3 reported by Wang et al., 2009) [1]. Medicinal chemists exploring the SAR around the phenyl ether position may employ 3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide to probe the effect of a linear 3-butoxy substituent on FAAH potency and selectivity, provided they include established comparators (such as the 4-phenoxy lead compound) in the same assay. Without direct comparative data, this remains a hypothesis-driven research application rather than a validated use case.

Building Block for Proprietary Analog Synthesis

The compound can serve as a synthetic intermediate or building block for the preparation of a focused library of 6-methylsulfonyl-benzothiazole-2-yl-benzamides with varied alkoxy or amino substituents on the phenyl ring [1]. Its procurement value lies in its utility for generating novel analogues for internal SAR studies, rather than in any established biological differentiation. Researchers should plan to characterize all generated analogues against relevant targets and compare results to published benzothiazole FAAH or DUB inhibitor benchmarks.

Quote Request

Request a Quote for 3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.